molecular formula C13H7BrClFO B1292323 4-Bromo-3'-chloro-4'-fluorobenzophenone CAS No. 951890-13-4

4-Bromo-3'-chloro-4'-fluorobenzophenone

Cat. No.: B1292323
CAS No.: 951890-13-4
M. Wt: 313.55 g/mol
InChI Key: XSYMBAWHXLZCAZ-UHFFFAOYSA-N
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Description

4-Bromo-3'-chloro-4'-fluorobenzophenone is a halogenated benzophenone derivative featuring a bromine atom at the 4-position of one benzene ring, a chlorine atom at the 3'-position, and a fluorine atom at the 4'-position of the second benzene ring. This compound is part of a broader class of benzophenones, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity. The strategic placement of halogens (Br, Cl, F) influences its electronic properties, solubility, and biological activity, making it a subject of interest in synthetic organic chemistry .

Properties

IUPAC Name

(4-bromophenyl)-(3-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYMBAWHXLZCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201220160
Record name Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-13-4
Record name Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-bromophenyl)(3-chloro-4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201220160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-chloro-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromobenzoyl chloride with 3-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-3’-chloro-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3’-chloro-4’-fluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3’-chloro-4’-fluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-chloro-4’-fluorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms enhances its binding affinity and specificity towards the target enzymes. The pathways involved include inhibition of enzyme-catalyzed reactions and disruption of protein-ligand interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-3'-chloro-4'-fluorobenzophenone with structurally related benzophenones, focusing on substituent positions, molecular properties, and applications:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (C4), Cl (C3'), F (C4') Not explicitly provided ~313.5 (calculated) Likely intermediate for pharmaceuticals; halogen arrangement may enhance electrophilic reactivity.
4-Bromo-4'-chloro-3'-fluorobenzophenone Br (C4), Cl (C4'), F (C3') Not explicitly provided ~313.5 (calculated) Positional isomer; differing halogen positions alter dipole moments and crystallization behavior.
4-Bromo-3'-fluorobenzophenone Br (C4), F (C3') 951885-68-0 ~279.1 (calculated) Reduced steric hindrance compared to chloro analogs; used in liquid crystal synthesis.
4-Bromo-4'-fluorobenzophenone Br (C4), F (C4') 2069-41-2 ~279.1 (calculated) Symmetric halogenation enhances thermal stability; employed in polymer photoinitiators.
2-Chloro-4'-fluorobenzophenone Cl (C2), F (C4') Not explicitly provided ~234.7 (calculated) Meta-substitution affects electronic density; potential antimicrobial agent.
4-Bromo-3-fluoro-4'-methoxybenzophenone Br (C4), F (C3), OMe (C4') 760192-85-6 307.1 Methoxy group improves solubility; tested for cytotoxicity in cancer cell lines.

Structural and Electronic Comparisons

  • Halogen Effects : Bromine’s electron-withdrawing nature increases electrophilicity at the carbonyl group, facilitating nucleophilic aromatic substitution. Chlorine and fluorine further modulate reactivity: Cl provides moderate steric bulk, while F enhances lipophilicity and metabolic stability .
  • Positional Isomerism : The 3'-chloro-4'-fluoro substitution in the target compound creates a distinct electronic profile compared to 4'-chloro-3'-fluoro analogs (). For example, the para-fluorine in the target compound may enhance π-stacking interactions in crystal lattices, affecting melting points .

Biological Activity

4-Bromo-3'-chloro-4'-fluorobenzophenone (BCFBP) is an organic compound belonging to the benzophenone class, characterized by its complex structure and potential biological activities. This article explores the biological activity of BCFBP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H7BrClF
  • Molecular Weight : 305.55 g/mol
  • CAS Number : 24723094

Biological Activity Overview

BCFBP has been investigated for its potential applications in various biological contexts, particularly in cancer research and as a pharmaceutical agent. The compound's structural features suggest it may interact with multiple biological targets, leading to diverse pharmacological effects.

  • Anticancer Activity : BCFBP has shown promising results in inhibiting the proliferation of cancer cell lines. Preliminary studies indicate that it may induce apoptosis and inhibit cell cycle progression in various cancer models.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and metastasis. For instance, it has been suggested that BCFBP could inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and angiogenesis.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of BCFBP on different cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The findings are summarized in Table 1:

Cell LineIC50 (µM)Viable Cells (%) at 10 µM (48h)Viable Cells (%) at 20 µM (48h)
MCF-712.545.225.0
A54915.850.130.5

The results indicate that BCFBP effectively reduces cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.

Case Study 2: Mechanistic Insights

In a mechanistic study, BCFBP was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis revealed significant changes in cell cycle distribution, with an increase in the sub-G1 phase indicative of apoptotic cells.

Comparative Studies

BCFBP's activity was compared to other benzophenone derivatives, revealing that while many share similar structures, their biological activities can vary significantly based on substituents:

Compound NameIC50 (µM)Mechanism of Action
4-Bromo-4'-fluorobenzophenone10.0Apoptosis induction
4-Chloro-3'-fluorobenzophenone20.0MMP inhibition
This compound 12.5 Caspase activation, apoptosis

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